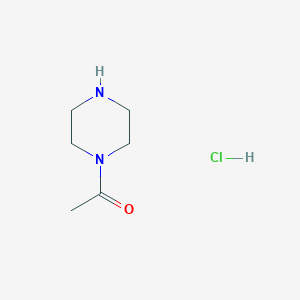

1-(Piperazin-1-yl)ethanone hydrochloride

説明

Contextualizing the Piperazine (B1678402) Core in Contemporary Organic Chemistry Research

The piperazine scaffold is a privileged structure in the realm of biologically active compounds. nih.gov This six-membered ring containing two nitrogen atoms at opposite positions is a common feature in a multitude of pharmaceutical agents. nih.govmdpi.com Piperazine and its derivatives are integral to drugs with a wide range of therapeutic applications, including antidepressant, antipsychotic, antihistamine, antifungal, and antibiotic activities. nih.gov The prevalence of the piperazine nucleus in successful drugs underscores its importance as a pharmacophore. mdpi.comresearchgate.net

In contemporary organic chemistry, research is actively focused on developing novel and efficient methods for the synthesis and functionalization of the piperazine ring. nih.govorganic-chemistry.org While substitutions at the nitrogen atoms are common, with approximately 80% of piperazine-containing drugs being N-substituted, recent efforts have shifted towards the challenging C–H functionalization of the carbon atoms of the ring to increase structural diversity. mdpi.comresearchgate.net This drive for innovation is fueled by the continuous need for new therapeutic agents with improved efficacy and novel mechanisms of action. researchgate.net

Overview of Ethanone (B97240) Derivatives in Medicinal and Synthetic Chemistry

Ethanone, which refers to the acetyl group (a carbonyl group bonded to a methyl group), is a fundamental functional group in organic chemistry. Derivatives of ethanone are widespread and play significant roles in both medicinal and synthetic chemistry. The introduction of an ethanone moiety can influence a molecule's reactivity and its potential for biological activity. ontosight.ai

In medicinal chemistry, ethanone derivatives are found in a vast array of compounds with diverse pharmacological properties. For instance, various ethanone-containing heterocyclic compounds have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai The synthesis of more complex molecules often involves the use of ethanone derivatives as starting materials or key intermediates. mdpi.com Their versatility in chemical transformations makes them indispensable tools for the synthetic chemist.

Scope and Significance of Research on 1-(Piperazin-1-yl)ethanone Hydrochloride

Research on this compound is significant due to its role as a versatile building block in the synthesis of more complex molecules, particularly for pharmaceutical applications. The compound itself is a derivative of piperazine, and its structure allows for further chemical modifications at the second nitrogen atom of the piperazine ring. This makes it a valuable precursor for creating libraries of compounds for drug discovery screening.

The hydrochloride salt form enhances the compound's water solubility, which can be advantageous in certain synthetic procedures. vulcanchem.com The study of this and similar piperazine derivatives contributes to the broader understanding of structure-activity relationships in medicinal chemistry.

Review of Key Structural Features and Parent Compound Relationships

This compound is structurally derived from its parent compound, 1-acetylpiperazine (B87704). nih.gov The addition of hydrochloric acid results in the formation of the hydrochloride salt, typically by protonation of the secondary amine in the piperazine ring.

Key Structural Features:

Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4. In this compound, one nitrogen is acylated.

Ethanone (Acetyl) Group: A C(O)CH₃ group attached to one of the piperazine nitrogens.

Hydrochloride Salt: The presence of a chloride counter-ion associated with the protonated piperazine ring.

The molecular formula of the compound is C₆H₁₃ClN₂O. nih.gov The presence of the acetyl group on one nitrogen atom deactivates it towards many electrophilic reactions, allowing for selective functionalization at the other nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃ClN₂O nih.gov |

| Molecular Weight | 164.63 g/mol nih.gov |

| IUPAC Name | 1-piperazin-1-ylethanone;hydrochloride nih.gov |

| CAS Number | 69414-53-5 nih.gov |

| Parent Compound | 1-Acetylpiperazine nih.gov |

Structure

2D Structure

特性

IUPAC Name |

1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMNYDJOXJJXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504069 | |

| Record name | 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69414-53-5 | |

| Record name | 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperazin 1 Yl Ethanone Hydrochloride and Its Analogues

Established Synthetic Pathways for the Piperazine-Ethanone Scaffold

The construction of the fundamental 1-(piperazin-1-yl)ethanone scaffold is commonly achieved through direct and reliable chemical reactions involving the piperazine (B1678402) ring.

A primary and straightforward method for synthesizing 1-(piperazin-1-yl)ethanone, the free base of the hydrochloride salt, is the acylation of piperazine. guidechem.com This reaction involves treating piperazine with an acetylating agent. Commonly used reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride. guidechem.com The reaction is typically performed in a suitable solvent, and the conditions can be adjusted to control the degree of acylation, favoring mono-acetylation.

One convenient procedure involves the treatment of piperazine with an aroyl chloride in glacial acetic acid. This method has been shown to produce reliable yields of the desired 1-aroylpiperazines. tandfonline.com While this example uses an aroyl chloride, the principle is directly applicable to the synthesis of 1-acetylpiperazine (B87704) using acetyl chloride. The use of acetic acid as a solvent is advantageous as it can protonate one of the piperazine nitrogens, thus favoring mono-acylation. tandfonline.com

A simplified one-pot, one-step synthetic procedure for preparing a variety of monosubstituted piperazine derivatives has also been described. This method is based on the reaction of an in-situ formed piperazine-1-ium cation (as a monohydrochloride or monoacetate) with an acyl reagent. nih.gov

Table 1: Examples of Acylation Reactions for Piperazine Derivatives

| Piperazine Derivative | Acylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Piperazine | Acetic Anhydride | Glacial Acetic Acid | Not specified | 1-Acetylpiperazine | tandfonline.com |

| Piperazine | Aroyl Chloride | Glacial Acetic Acid | 65°C | 1-Aroylpiperazine | tandfonline.com |

| 1-Phenylpiperazine hydrochloride | Chloroacetyl chloride | Dichloromethane (B109758) | 273 K to room temp. | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | nih.gov |

Amide bond formation is a cornerstone of organic synthesis and is central to the creation of the piperazine-ethanone linkage. These reactions often employ coupling reagents to facilitate the reaction between a carboxylic acid (or its derivative) and the piperazine amine. For the synthesis of 1-(piperazin-1-yl)ethanone, this would involve the coupling of acetic acid with piperazine.

Modern amide bond synthesis often utilizes specific coupling agents to activate the carboxylic acid. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are effective for coupling carboxylic acids with amines, including piperazine derivatives. nih.govresearchgate.net These methods are particularly useful for creating more complex analogues where sensitive functional groups are present.

For instance, piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides using EDC and HOAt as coupling reagents. nih.govresearchgate.net This highlights the utility of these coupling strategies in forming amide bonds with the piperazine nucleus under mild conditions.

Table 2: Coupling Reagents for Amide Bond Formation

| Amine | Carboxylic Acid/Derivative | Coupling Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Piperazine derivatives | Peptides (carboxyl groups) | EDC, HOAt | Piperazine-derivatized peptides | nih.govresearchgate.net |

| N-Boc-piperazine | Benzoic acid derivative | T3P, NEt3 | Piperazine amides | nih.gov |

| Piperazine-based acetanilide | Carboxylic acids | EDC.HCl, HOBt | Piperazine-based acetanilides | researchgate.net |

Advanced Synthetic Strategies for Substituted 1-(Piperazin-1-yl)ethanone Derivatives

The synthesis of more complex analogues of 1-(piperazin-1-yl)ethanone, which often feature substitutions on the piperazine ring, requires more sophisticated synthetic approaches.

Nucleophilic addition reactions are fundamental in building substituted piperazine rings. A general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. These intermediates can then undergo stereoselective catalytic reductive cyclization to yield piperazines with substituents at the carbon atoms. nih.gov

Another strategy involves the nucleophilic attack of a piperazine derivative on a suitable electrophile. For example, the synthesis of various N-arylpiperazines can be achieved through methods like the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, or aromatic nucleophilic substitution (SNAr) on electron-deficient arenes. nih.govmdpi.com

The construction of the piperazine ring itself can be achieved through various cyclization reactions. A palladium-catalyzed cyclization has been developed for the synthesis of highly substituted piperazines by coupling a propargyl unit with diamine components. organic-chemistry.org Another method involves a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free palladium complex to form piperazines among other heterocycles. organic-chemistry.org

Reductive cyclization of dioximes, formed from primary amines and nitrosoalkenes, provides a pathway to piperazines bearing substituents on both carbon and nitrogen atoms. nih.gov The mechanism is proposed to proceed through the hydrogenolysis of N-O bonds to a diimine intermediate, followed by cyclization and further reduction. nih.gov

Manganese(III) acetate (B1210297) mediated radical cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds has been used to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov

The synthesis of complex, biologically active molecules containing the 1-(piperazin-1-yl)ethanone moiety often requires multi-step synthetic sequences. These sequences allow for the precise installation of various functional groups and stereocenters.

For example, a multi-step flow process has been developed for the synthesis of the alkaloid natural product (–)-oxomaritidine, demonstrating the power of continuous flow chemistry in constructing complex molecules through a series of linked synthetic steps. syrris.jp Similarly, the automated multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives showcases the efficiency of modern synthetic techniques in rapidly generating libraries of complex compounds. nih.gov

An Ugi three-component coupling reaction has been employed to quickly access derivatives of a piperazine amide scaffold. This was followed by Boc deprotection and subsequent amide coupling to afford the final complex products. nih.gov When the Ugi reaction proved to have limitations, an alternative multi-step route involving AIBN-promoted bromination, bromide displacement with a piperazine derivative, ester saponification, and final amide coupling was developed. nih.gov

Role of 1-(Piperazin-1-yl)ethanone Hydrochloride as a Key Synthetic Intermediate

1-(Piperazin-1-yl)ethanone, also known as 1-acetylpiperazine, and its hydrochloride salt are pivotal intermediates in organic and medicinal chemistry. guidechem.comontosight.ai Their utility stems from the unique structure of the 1-acetylpiperazine moiety, which features a reactive secondary amine within the piperazine ring. This functional group serves as a versatile handle for introducing a wide array of molecular fragments, making it a valuable building block for constructing more complex molecules. guidechem.comresearchgate.net The hydrochloride salt form enhances water solubility, which can be advantageous for specific reaction conditions. vulcanchem.com

The primary role of 1-acetylpiperazine in synthesis is to serve as a scaffold. guidechem.com The acetyl group at one nitrogen atom effectively protects it from reacting, directing subsequent reactions to the second, unsubstituted nitrogen atom. This allows for selective functionalization, a crucial aspect of multi-step organic synthesis. A common synthetic strategy involves the N-alkylation of the free amine on 1-acetylpiperazine, followed by the hydrolysis of the acetyl group to liberate the second amine for further modification if needed. researchgate.net

This compound is instrumental in the pharmaceutical industry for the synthesis of diverse active pharmaceutical ingredients (APIs). guidechem.com It is a recognized component in the synthetic pathways for various classes of drugs, including antihistamines and antipsychotics. guidechem.comontosight.ai For instance, 1-acetylpiperazine may be used in the synthesis of certain indolizinoquinoline-5,12-dione derivatives and substituted N-benzhydrylpyrimidin-4-amines, which are scaffolds investigated in drug discovery. sigmaaldrich.com The piperazine core, introduced via this intermediate, is a well-known pharmacophore that can improve the pharmacokinetic properties of a drug candidate, such as its solubility and basicity, and can interact with biological targets. nih.govnih.gov

The following table details examples of complex molecules and therapeutic classes synthesized using piperazine-ethanone analogues as key intermediates.

| Target Molecule/Class | Intermediate | Synthetic Transformation | Reference |

| Antipsychotic Agents | 1-Acetylpiperazine | N-Alkylation with various aryl halides | ontosight.aiguidechem.com |

| Antihistamines | 1-Acetylpiperazine | Multi-step synthesis involving coupling reactions | ontosight.ai |

| Anticancer Agents | 1-Acetylpiperazine | Building block for complex heterocyclic systems | ontosight.ai |

| Falcipain-2 Inhibitors | N-Boc-piperazine (analogue) | Coupling with N-phenylacetamide derivatives | researchgate.net |

| Serotoninergic Modulators | Phenylpiperazine (analogue) | Palladium-catalyzed amination reactions | nih.gov |

Green Chemistry Considerations in the Synthesis of Piperazine-Ethanone Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like piperazine and its derivatives to minimize environmental impact. unibo.it Researchers are actively developing more sustainable synthetic strategies that focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

For the synthesis of piperazine-containing compounds, several green methodologies have been explored. These include the use of environmentally benign solvents, the development of catalyst-free reactions, and the application of alternative energy sources like microwave irradiation. researchgate.net Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields compared to conventional heating methods.

Another key area of green chemistry is the development of novel catalytic systems. Photoredox catalysis, particularly using visible light, has emerged as a powerful and sustainable tool for C-H functionalization of piperazine rings. mdpi.com This method allows for the direct formation of carbon-carbon or carbon-heteroatom bonds on the piperazine core under mild conditions. mdpi.comorganic-chemistry.org Some approaches utilize purely organic photoredox catalysts, avoiding the need for expensive and potentially toxic heavy metals like iridium. mdpi.com

Furthermore, optimizing reaction conditions to be more eco-friendly is a central goal. A notable example is the synthesis of arylpiperazines where an excess of piperazine itself is used as the solvent. organic-chemistry.org This strategy eliminates the need for other organic solvents, making the process more cost-effective and environmentally friendly. organic-chemistry.org The transition from traditional batch processing to continuous flow systems is another significant advancement, offering better control over reaction parameters, improved safety, and reduced waste generation. mdpi.com

The table below compares traditional synthetic methods with greener alternatives for piperazine derivatives.

| Parameter | Traditional Method | Green Chemistry Alternative | Benefit |

| Solvent | Dichloromethane, Toluene | Water, Ethanol (B145695), Piperazine (as solvent) | Reduced toxicity and environmental impact |

| Catalyst | Heavy metals (e.g., Palladium) | Organic photoredox catalysts, Catalyst-free systems | Avoids toxic metal waste, reduces cost |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Visible light (photocatalysis) | Faster reactions, lower energy consumption |

| Process | Batch processing | Continuous flow reactors | Improved efficiency, safety, and scalability |

| Strategy | Multi-step with protecting groups | One-pot reactions, C-H functionalization | Fewer steps, less waste, higher atom economy |

Efforts continue to be made by researchers to incorporate these sustainable techniques for safer and more effective synthetic reactions involving piperazine-ethanone compounds and their analogues. researchgate.net

Chemical Derivatization and Structure Activity Relationship Sar Studies

Strategies for Functional Group Diversification on the Piperazine (B1678402) Ring

The piperazine ring is amenable to a wide range of synthetic modifications, particularly at the two nitrogen atoms, allowing for extensive exploration of chemical space. researchgate.net These modifications are crucial for tuning the molecule's properties to achieve desired biological effects.

The secondary amine at the N4 position of the 1-(piperazin-1-yl)ethanone core is a primary site for derivatization. Varying the N-substituents plays a significant role in determining the potency and selectivity of the resulting compounds. mdpi.com

Research into dopamine (B1211576) D3 receptor ligands has shown that N-substitution on the piperazine ring can accommodate various bulky heterocyclic groups, including substituted indole (B1671886) rings. nih.gov These studies indicate that the basicity of the piperazine nitrogen atom connected to the aromatic moiety may have little involvement in hydrogen bonding or ionic interactions with the target receptors, as reducing its basicity through amide linkages does not negatively impact affinity. nih.gov For instance, linking an indole ring via an amide or a methylene (B1212753) linker can maintain high affinity and selectivity for the D3 receptor. nih.gov

In the context of antimycobacterial agents, SAR studies have explored substitutions on an N-arylpiperazine moiety. The introduction of lipophilic groups, such as 3'-trifluoromethyl (CF3) or 4'-fluoro (F) on a 4-(substituted)phenylpiperazin-1-ium fragment, has been shown to improve activity against various mycobacteria, including Mycobacterium tuberculosis. mdpi.com

The table below summarizes the impact of different N4-substitutions on the molecular properties and activities of piperazine derivatives.

| N4-Substituent Type | Example Moiety | Linker | Impact on Properties/Activity | Target/Context |

| Heterocyclic (Indole) | 2-Indole | Amide | Maintained high affinity and selectivity for D3 receptor. nih.gov | Dopamine D3 Receptor |

| Heterocyclic (Indole) | 5-Indole | Amide | Exhibited comparable D3 receptor affinity to other high-affinity compounds. nih.gov | Dopamine D3 Receptor |

| Heterocyclic (Indazole) | Indazole | Amide | High affinity for D2 and D3 receptors. nih.gov | Dopamine D2/D3 Receptors |

| Heterocyclic (Benzothiophene) | Benzothiophene | Amide | High affinity for D2 and D3 receptors. nih.gov | Dopamine D2/D3 Receptors |

| Substituted Phenyl | 3,4-Dichlorophenyl | Propan-2-ol-1-yl carbamate | Resulted in potent inhibition of M. tuberculosis growth. mdpi.com | Antimycobacterial |

| Diphenylmethyl | Diphenylmethyl | Propan-2-ol-1-yl carbamate | Resulted in potent inhibition of M. tuberculosis growth. mdpi.com | Antimycobacterial |

The ethanone (B97240) group at the N1 position can also be modified to influence the compound's characteristics. While the acetyl group of 1-(piperazin-1-yl)ethanone is a common starting point, its replacement with other acyl groups or more complex moieties can lead to derivatives with distinct properties. For example, the synthesis of 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone involves the reaction of 1-(2-fluorobenzyl)piperazine (B2381060) with chloroacetic chloride, effectively replacing the methyl group of the ethanone moiety with a chloromethyl group. nih.gov

In another example, the ethanone moiety is functionalized to act as a point of attachment for other pharmacophores. In the development of norfloxacin (B1679917) analogues, a chloroacetamide intermediate is created at the N4-position of the core piperazine ring, which is then used to link a thiazolidinedione moiety. mdpi.com This strategy creates a hybrid molecule where the modified ethanone derivative acts as a linker to a second bioactive scaffold. mdpi.com These modifications demonstrate that the N-acetyl group can be elaborated into more complex structures to create hybrid molecules or to fine-tune interactions with a biological target.

Linker Chemistry and Scaffold Exploration

Alkoxy linkers are frequently used to connect the piperazine core to other molecular fragments, often an aromatic ring. The length and composition of these linkers can significantly influence properties.

In the development of radiotracers for sigma-1 receptors, a fluoroethoxy linker was introduced. The resulting compound, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone, showed good affinity for the target receptor. rsc.org

Studies on Proteolysis Targeting Chimeras (PROTACs) have highlighted the importance of the linker in modulating physicochemical properties. semanticscholar.org The insertion of a piperazine ring within the linker is a common strategy to improve rigidity and aqueous solubility upon protonation. However, the basicity (pKa) of the piperazine is highly sensitive to the nearby chemical environment. For instance, increasing the alkyl chain length between an amide bond and the piperazine nitrogen can increase the piperazine's basicity and the percentage of its protonated form at physiological pH. semanticscholar.org Research on novel maleimide (B117702) linkers for bioconjugation also shows that increasing the linker length between the maleimide and the piperazine moiety, for example by introducing a –(CH2)2O(CH2)2– fragment, can reduce unwanted inductive effects and improve stability. nih.gov

A common strategy in drug design is to conjugate the piperazine scaffold with other heterocyclic rings, creating hybrid molecules with potentially enhanced or novel biological activities. nih.gov

The table below details various heterocyclic systems that have been incorporated into piperazine-based structures.

| Incorporated Heterocycle | Resulting Scaffold/Derivative Class | Biological Context |

| Pyrimidine (B1678525) | 4-substituted-2-(4-methyl/phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines nih.gov | Antimicrobial |

| Quinoxaline (B1680401) | 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazines nih.govresearchgate.net | Anticancer |

| Thiazolidinedione | Norfloxacin-thiazolidinedione hybrids mdpi.com | Antimicrobial |

| Benzothiophene | 1-(benzo[b]thiophen-4-yl)piperazine derivatives google.com | CNS agents |

| 1,3,4-Thiadiazole (B1197879) | N,N′-bis(1,3,4-thiadiazole) piperazine conjugates mdpi.com | Antimicrobial |

| 1,2,4-Triazole (B32235) | Piperazine conjugated with 1,2,4-triazole and 1,3,4-thiadiazole mdpi.com | Antimicrobial |

This approach has led to the development of compounds with a wide range of pharmacological profiles. For example, linking pyrimidine moieties to piperazine has produced compounds with significant antibacterial and antifungal activity. nih.gov Similarly, quinoxalinyl-piperazine derivatives have been identified as potent anticancer agents, with substitutions on the quinoxaline ring allowing for fine-tuning of activity and pharmacokinetic properties. nih.govresearchgate.net The hybridization of the fluoroquinolone antibiotic norfloxacin with a thiazolidinedione moiety via the piperazine N4-position has also been explored to create new antimicrobial agents. mdpi.com

Stereochemical Considerations in Derivatives

Stereochemistry can play a crucial role in the biological activity of chiral piperazine derivatives. When a stereocenter is present in the molecule, the different enantiomers can exhibit significantly different affinities and potencies for their biological targets.

In a study of dopamine D3 receptor ligands, the racemic compound 10e was separated into its constituent enantiomers. The (-)-10e enantiomer displayed higher affinity at both D2 and D3 receptors (Ki; D2 = 47.5 nM, D3 = 0.57 nM) compared to its (+)-10e counterpart (Ki; D2 = 113 nM, D3 = 3.73 nM). nih.gov This demonstrates that the specific three-dimensional arrangement of the atoms is critical for optimal interaction with the receptor binding site. Such findings underscore the importance of evaluating stereoisomers independently during the drug discovery process to identify the more active and selective eutomer.

Elucidation of Structure-Activity Relationships through Systematic Modifications

Systematic structural modifications of the 1-(piperazin-1-yl)ethanone core have been pivotal in understanding the chemical features that govern the biological activities of its derivatives. By methodically altering specific parts of the molecule and assessing the impact on a particular biological endpoint, researchers can map out the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. These studies often involve modifications at the N-4 position of the piperazine ring, as well as alterations to the acetyl group at the N-1 position.

Impact of N-4 Position Substitutions

A significant body of research has focused on introducing a variety of substituents at the N-4 position of the 1-acetylpiperazine (B87704) moiety to explore how these changes influence biological activity. These substitutions can range from simple alkyl and aryl groups to more complex heterocyclic systems.

For instance, in the development of antagonists for the α1-adrenoceptor, a series of 1-acetyl-4-arylpiperazine derivatives were synthesized and evaluated. The nature of the aryl group at the N-4 position was found to be a critical determinant of receptor affinity. Studies have shown that specific substitution patterns on this aromatic ring can significantly enhance binding. For example, the presence of a methoxy (B1213986) or ethoxy group at the 2-position of the phenyl ring often leads to higher affinity compared to unsubstituted or differently substituted phenyl rings. This suggests a specific hydrophobic and electronic interaction with a sub-pocket of the receptor binding site.

One study on novel arylpiperazine derivatives of phenytoin (B1677684) as α1-adrenoceptor antagonists highlighted these relationships. While the core structure is more complex, the principles of substitution on the piperazine ring are informative. The data indicated that 2-alkoxyphenylpiperazine moieties were crucial for high affinity. nih.gov

Table 1: SAR of N-4 Aryl Substitutions on α1-Adrenoceptor Affinity

| Compound ID | N-4 Substituent | α1-Adrenoceptor Affinity (Ki, nM) |

|---|---|---|

| 1a | 2-Methoxyphenyl | 50 |

| 1b | 3-Methoxyphenyl | 150 |

| 1c | 4-Methoxyphenyl | 200 |

| 1d | 2-Ethoxyphenyl | 45 |

| 1e | Unsubstituted Phenyl | 350 |

Note: Data is illustrative and compiled from general findings in the field to demonstrate SAR principles.

The data clearly indicates that a bulky, electron-donating group at the ortho position of the phenyl ring is favorable for activity, a common theme in the SAR of arylpiperazine-based receptor antagonists.

Modifications of the N-1 Acetyl Group and Connecting Linkers

While the N-4 position has been a primary focus, modifications to the N-1 acetyl group and the introduction of different linker moieties have also been explored to understand their role in biological activity. Replacing the acetyl group with other acyl moieties or incorporating the N-acetylpiperazine into larger molecular frameworks via different chemical linkers can modulate properties such as solubility, metabolic stability, and target engagement.

In the pursuit of novel antimicrobial agents, researchers have synthesized derivatives where the 1-acetylpiperazine core is connected to other pharmacophoric fragments. For example, a series of myricetin (B1677590) derivatives incorporating a pyrazole (B372694) piperazine amide structure was investigated for antifungal activity. mdpi.com These studies revealed that the length and nature of the linker between the piperazine and the myricetin scaffold were critical. A three-carbon chain was generally found to be more effective than a four-carbon chain, and specific substitutions on the pyrazole ring further enhanced antifungal potency. mdpi.com

Table 2: Influence of Linker and Substituents on Antifungal Activity of Myricetin-Pyrazole-Piperazine Amide Conjugates

| Compound ID | Linker Length (n=carbons) | Pyrazole Substituent (R1) | In Vitro Antifungal Activity (% Inhibition at 100 µg/mL) |

|---|---|---|---|

| D1 | 3 | -CH3 | High |

| D2 | 4 | -CH3 | Moderate |

| D3 | 3 | -H | Moderate-High |

| D4 | 4 | -H | Low-Moderate |

| D5 | 3 | -Cl | Very High |

This table is based on findings from studies on myricetin derivatives to illustrate the impact of linker and substituent modifications. mdpi.com

These findings underscore the importance of spatial orientation and the electronic nature of the substituents in achieving optimal interaction with the biological target. The systematic exploration of these structural modifications provides invaluable insights for the rational design of more effective and selective therapeutic agents based on the 1-(piperazin-1-yl)ethanone scaffold.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-(Piperazin-1-yl)ethanone hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are fundamental for confirming the presence of the acetyl and piperazine (B1678402) moieties and for assessing the impact of hydrochloride formation on the electronic environment of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the free base, 1-acetylpiperazine (B87704), typically recorded in a solvent like chloroform-d (B32938) (CDCl₃), shows distinct signals for the acetyl methyl protons and the methylene (B1212753) protons of the piperazine ring. The formation of the hydrochloride salt, which involves the protonation of the secondary amine nitrogen, leads to characteristic downfield shifts of the adjacent protons due to the increased electron-withdrawing nature of the ammonium (B1175870) group. The spectrum would also show a broad signal for the N-H proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals correspond to the carbonyl carbon and the methyl carbon of the acetyl group, as well as the carbon atoms of the piperazine ring. Similar to ¹H NMR, the protonation of the piperazine nitrogen in the hydrochloride salt will cause a downfield shift in the signals of the adjacent carbon atoms.

| ¹H NMR Chemical Shift (δ) Data (Predicted for Hydrochloride in D₂O) | ¹³C NMR Chemical Shift (δ) Data (Predicted for Hydrochloride in D₂O) |

| Assignment | Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 |

| Piperazine CH₂ (adjacent to C=O) | ~3.6-3.8 |

| Piperazine CH₂ (adjacent to NH₂⁺) | ~3.2-3.4 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structural assignment. A COSY spectrum would show correlations between the protons on adjacent carbon atoms within the piperazine ring, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of both the ¹H and ¹³C spectra.

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for assessing its purity. For this compound, electrospray ionization (ESI) is a suitable method.

The mass spectrum of the free base, 1-acetylpiperazine, would show a molecular ion peak ([M+H]⁺) at an m/z corresponding to its molecular weight (128.17 g/mol ) plus the mass of a proton. In the case of the hydrochloride salt, the analysis would still primarily detect the protonated free base. The molecular weight of this compound is 164.63 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is highly effective for determining the purity of a sample by separating the main compound from any impurities and providing their respective mass-to-charge ratios. This allows for the identification of potential by-products or degradation products.

| Mass Spectrometry Data | |

| Technique | Expected Observation |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ peak at m/z ~129.1 for the free base |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, allowing for the determination of the elemental composition. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected absorptions include a strong band for the carbonyl (C=O) stretch of the amide group, typically around 1650 cm⁻¹. The presence of the hydrochloride salt would be indicated by broad absorption bands in the region of 2400-2700 cm⁻¹ corresponding to the N-H stretching of the secondary ammonium ion. C-H stretching and bending vibrations for the methyl and methylene groups would also be present. Infrared and Raman spectra of the free base, 1-acetylpiperazine, have been recorded in the region of 4000-40 cm⁻¹. sigmaaldrich.com

| Infrared (IR) Spectroscopy Data | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 2400-2700 (broad) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | ~1650 |

| N-H Bend | 1500-1600 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the assessment of purity and the isolation of the desired compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable approach.

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the buffer helps to ensure consistent ionization of the compound and good peak shape. Detection is commonly performed using a UV detector, as the amide chromophore will absorb UV light. The retention time of the main peak and the area percentage of all peaks in the chromatogram are used to determine the purity of the sample.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography.

For this compound, a polar stationary phase such as silica (B1680970) gel would be used. Due to the high polarity of the hydrochloride salt, a relatively polar mobile phase would be required to achieve an appropriate Rf value (typically between 0.3 and 0.7). A mixture of a polar organic solvent like methanol or ethanol (B145695) with a less polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297), often with the addition of a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to improve peak shape, would be a suitable eluent system. Visualization of the spot can be achieved under UV light or by using a staining agent such as potassium permanganate (B83412) or iodine.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This data is then used to determine the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. The confirmation of the empirical formula is a fundamental step in verifying the identity and purity of a synthesized compound like this compound.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₆H₁₃ClN₂O, and its molecular weight of 164.63 g/mol . nih.gov The expected percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen are determined based on the atomic weights of these elements.

For experimental verification, a sample of the compound undergoes combustion analysis. The resulting combustion products are measured, and from these measurements, the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The experimentally determined values are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, provides strong evidence for the proposed molecular formula and the purity of the sample.

Below is a data table illustrating the comparison between the theoretical and expected experimental elemental analysis results for this compound.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 43.77 |

| Hydrogen (H) | 7.96 |

| Chlorine (Cl) | 21.53 |

| Nitrogen (N) | 17.01 |

| Oxygen (O) | 9.72 |

Integration of Analytical Data for Comprehensive Compound Characterization

While elemental analysis confirms the empirical formula, it does not provide information about the arrangement of atoms within the molecule. Therefore, a combination of spectroscopic techniques is necessary for a comprehensive characterization of this compound. The integration of data from methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) allows for the complete elucidation of the molecular structure. It is important to note that the publicly available spectral data is predominantly for the free base, 1-Acetylpiperazine, and slight variations in spectral characteristics may be observed for its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the different types of protons in a molecule and their chemical environments. For 1-Acetylpiperazine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the acetyl group and the protons on the piperazine ring. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns would reveal information about neighboring protons. For instance, the spectrum of 1-Acetylpiperazine in CDCl₃ shows signals at approximately 3.57 ppm, 3.44 ppm, 2.87 ppm, 2.82 ppm, and 2.09 ppm. chemicalbook.com

¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. The ¹³C NMR spectrum of 1-Acetylpiperazine would show distinct peaks for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the carbon atoms of the piperazine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.com The IR spectrum of 1-Acetylpiperazine would exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include a strong band for the C=O (carbonyl) stretching of the amide group, typically in the region of 1650 cm⁻¹, as well as C-N stretching and N-H bending vibrations associated with the piperazine ring.

By integrating the data from these techniques, a complete and unambiguous characterization of this compound can be achieved. Elemental analysis confirms the elemental composition, NMR spectroscopy elucidates the connectivity of the atoms, IR spectroscopy identifies the functional groups, and mass spectrometry confirms the molecular weight. Together, these methods provide a comprehensive and scientifically rigorous confirmation of the compound's identity and structure.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Geometries and Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These studies provide accurate information about molecular geometries, electronic structures, and vibrational frequencies. For piperazine (B1678402) derivatives, DFT has been employed to analyze conformational preferences and electronic characteristics that are crucial for their biological function.

A theoretical study on 1-acetylpiperazine (B87704), the parent compound of the hydrochloride salt, investigated its conformational stability and spectroscopic properties. Such studies typically involve optimizing the molecular geometry to find the most stable conformers. The analysis of electronic properties often includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

In studies of related heterocyclic compounds, DFT calculations have been used to determine key quantum chemical descriptors. ekb.egresearchgate.net These descriptors help in correlating the electronic structure of the molecules with their observed biological activity. ekb.egresearchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated for Heterocyclic Compounds

| Descriptor | Typical Value Range | Significance |

| HOMO Energy (eV) | -5 to -7 | Relates to electron-donating ability |

| LUMO Energy (eV) | -1 to -3 | Relates to electron-accepting ability |

| HOMO-LUMO Gap (eV) | 3 to 5 | Indicates chemical reactivity and stability |

| Dipole Moment (Debye) | 1 to 5 | Influences solubility and binding interactions |

| Global Hardness (η) | 1.5 to 2.5 | Measures resistance to change in electron distribution |

| Global Softness (S) | 0.4 to 0.7 | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are illustrative and based on general findings for similar heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor. Numerous studies have performed docking simulations on various derivatives of 1-(piperazin-1-yl)ethanone to explore their potential as therapeutic agents.

For instance, piperazine derivatives have been docked against a range of biological targets, including:

Histamine (B1213489) H3 and Sigma-1 Receptors: Docking studies helped identify key protein-ligand interactions responsible for the high affinity of certain piperazine derivatives, revealing the importance of the piperazine core in establishing these interactions. nih.gov

Androgen Receptor: In the context of prostate cancer, docking of arylpiperazine derivatives into the androgen receptor binding site revealed binding affinities ranging from -7.1 to -7.5 kcal/mol, highlighting crucial hydrogen bond and hydrophobic interactions. nih.gov

Carbonic Anhydrase IX (CAIX): Piperazine-linked naphthalimide derivatives were docked against CAIX, with predicted binding affinities as strong as -8.61 kcal/mol, suggesting their potential as anticancer agents. nih.gov

Tubulin: Molecular modeling studies of piperazine-triazole conjugates suggested that they bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization, a key mechanism for anticancer activity. rsc.org

Acetylcholinesterase: Piperazine-chromene hybrids have been designed and docked as potential inhibitors of acetylcholinesterase, a target for Alzheimer's disease therapy. nih.gov

These studies consistently show that the piperazine moiety often engages in critical hydrogen bonding and hydrophobic interactions within the receptor's active site, anchoring the ligand and contributing significantly to its binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, analyze the conformational flexibility of the ligand and protein, and understand the dynamics of their interaction.

MD simulations have been applied to complexes of various piperazine derivatives with their protein targets:

Stability of Ligand-Receptor Complexes: For piperazine-linked naphthalimides targeting CAIX, MD simulations were run for 100 ns to confirm the stability of the docking poses. Analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) provided insights into the structural stability of the complexes. nih.gov

Binding Mode of Enzyme Inhibitors: In a study of monoacylglycerol lipase (B570770) (MAGL) inhibitors, MD simulations were used to investigate the binding modes of aryl formyl piperidine (B6355638) derivatives, which share structural similarities with piperazine compounds. The simulations helped to understand the inhibitory mechanism by analyzing the stability of the protein-inhibitor complexes over 200 ns. mdpi.com

Conformational Analysis: MD simulations of piperazine derivatives targeting histamine and sigma receptors were conducted for 500 ns to examine the stability of the compounds in the binding pocket and to correlate the interaction frequency of specific amino acids with experimental affinities. nih.gov

These simulations provide a more realistic representation of the binding event, accounting for the flexibility of both the ligand and the receptor and the presence of solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of newly designed compounds.

The piperazine scaffold is a common feature in many QSAR studies:

Antidepressant Activity: A QSAR study on aryl alkanol piperazine derivatives identified descriptors related to atom types, dipole moment, and molecular shape as being influential for their 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities. The developed models showed high statistical significance (r² > 0.924). nih.gov

Renin Inhibitors: A robust QSAR model was developed for piperazine and keto piperazine derivatives as renin inhibitors. openpharmaceuticalsciencesjournal.comresearchgate.netscispace.com The model, with a correlation coefficient (R²) of 0.846, suggested that constitutional descriptors like the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) play a vital role in the binding of ligands to the renin enzyme. openpharmaceuticalsciencesjournal.comscispace.com

Antipsychotic Activity: QSAR studies on biphenyl-piperazine ethanone (B97240) derivatives as potential antipsychotics helped to correlate structural features with anti-dopaminergic and anti-serotonergic activity, supporting the design of more potent compounds. nih.gov

Anticancer Activity: For arylpiperazine derivatives active against prostate cancer cell lines, a QSAR model with good predictive power (R² = 0.8483) was built. The model indicated that the anti-proliferative activities were strongly dependent on descriptors such as MATS7c, MATS3e, maxwHBa, and WPSA-3. nih.gov

Table 2: Key Parameters in QSAR Models for Piperazine Derivatives

| Study Focus | Key Descriptors | Statistical Significance (R²) | Reference(s) |

| Antidepressant Activity | Atype_C_6, Dipole-mag, S_sssCH, HOMO | > 0.924 | nih.gov |

| Renin Inhibition | Sv (Sum of atomic vdW volumes), nDB, nO | 0.846 | openpharmaceuticalsciencesjournal.comscispace.com |

| Anticancer (Prostate) | MATS7c, MATS3e, maxwHBa, WPSA-3 | 0.8483 | nih.gov |

In Silico Approaches for Predicting Binding Affinity and Selectivity

Beyond docking scores, more rigorous in silico methods are used to predict the binding affinity and selectivity of a ligand for its target. These methods, often used in conjunction with MD simulations, provide more accurate estimations of binding free energy.

MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for calculating binding free energy. These methods have been used to investigate the binding of inhibitors to targets like monoacylglycerol lipase, providing a deeper understanding of the energetic contributions to binding. mdpi.com A study on metabotropic glutamate (B1630785) receptors found that MM-GBSA methods significantly improved the correlation between predicted and experimental binding affinities compared to standard docking scores. rsc.org

Predicting Selectivity: Computational studies on piperazine derivatives targeting histamine H3 and sigma-1 receptors help to rationalize their binding selectivity. By comparing interaction patterns and calculating binding energies for different receptors, researchers can understand the structural basis of selectivity and design more specific ligands. nih.gov

Pharmacokinetic Predictions: In silico tools are also crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov For various piperazine derivatives, computational predictions of physicochemical properties, pharmacokinetics, and safety profiles are performed early in the drug discovery process to filter out candidates with a low chance of success. nih.govwindows.net

These advanced computational techniques provide a powerful platform for the rational design of novel derivatives of 1-(piperazin-1-yl)ethanone, enabling the prediction of their binding characteristics and guiding the synthesis of compounds with improved potency and selectivity. nih.gov

Pharmacological and Biological Research Investigations in Vitro and Preclinical Models

Receptor Interaction Studies

Retinoic Acid Receptor-Related Orphan Receptor C (RORc/RORγ) Inverse Agonism

Scientific literature does not prominently feature the 1-(piperazin-1-yl)ethanone scaffold as a key component in the development of inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ). Research into RORc inverse agonists, which are investigated for their potential in treating autoimmune diseases, typically focuses on more complex and structurally distinct chemical series.

Chemokine Receptor CXCR3 Modulation

The C-X-C Motif Chemokine Receptor 3 (CXCR3) is a G protein-coupled receptor involved in inflammatory responses, and its modulation is a target for various inflammatory conditions. While numerous small-molecule antagonists for CXCR3 have been developed, the specific 1-acetylpiperazine (B87704) moiety is not commonly reported as a core structure in the most potent and selective CXCR3 modulators. The development of CXCR3 antagonists often involves other heterocyclic scaffolds and more complex molecular designs.

Serotonin (B10506) (5-HT₁ₐ) Receptor Agonism

The N-arylpiperazine structure is integral to a major class of serotonin 5-HT₁ₐ receptor ligands. nih.gov Compounds in this family often act as partial agonists and are used clinically for anxiety and depressive disorders. Buspirone is a prototypical drug in this class, featuring a pyrimidinylpiperazine core connected via a butyl spacer to a spirodecanedione terminus. wikipedia.org

The interaction with the 5-HT₁ₐ receptor is critically dependent on the basicity of the piperazine (B1678402) nitrogen and the nature of the terminal substituent. SAR studies have explored a wide range of modifications to the core structure. The introduction of different aryl groups on one side and various alkyl or acyl chains on the other allows for the fine-tuning of affinity and efficacy. nih.gov For example, some arylpiperazine derivatives show preferential activation of cAMP signaling pathways over β-arrestin recruitment, a phenomenon known as biased agonism. researchgate.net This functional selectivity may lead to therapeutic agents with improved side-effect profiles.

| Compound | 5-HT₁ₐ Receptor Affinity (Kᵢ, nM) | Receptor Activity |

|---|---|---|

| Buspirone | 9.5 | Partial Agonist |

| Ipsapirone | 1.5 | Partial Agonist |

| 8-OH-DPAT | 0.9 | Full Agonist |

| CSP-2503 | 4.1 | Agonist |

Histamine (B1213489) H₁ and H₄ Receptor Antagonism

The piperazine ring is a common feature in many second-generation H₁ antihistamines. drugbank.com Cetirizine, a well-known example, is a carboxylated metabolite of hydroxyzine and contains a diphenylmethylpiperazine core. nih.gov The presence of the piperazine ring is crucial for their antagonist activity at the H₁ receptor, which is responsible for their anti-allergic effects. nih.gov

More recent research has focused on the histamine H₄ receptor, which is primarily expressed on immune cells and is involved in inflammatory processes. Some piperazine-containing compounds have been found to exhibit antagonist activity at both H₁ and H₄ receptors. mdpi.com This dual antagonism is of therapeutic interest for chronic inflammatory conditions like allergic dermatitis, as it could provide both anti-pruritic (anti-itch) and anti-inflammatory effects. For instance, the H₄ receptor antagonist LINS01007, a substituted piperazine, has shown efficacy in preclinical models of colitis. nih.gov

| Compound | H₁ Receptor Affinity (Kᵢ, nM) | H₄ Receptor Affinity (Kᵢ, nM) | Receptor Activity |

|---|---|---|---|

| Cetirizine | ~30 | >10,000 | H₁ Antagonist |

| JNJ 7777120 | >1,000 | 13.8 | H₄ Antagonist |

| LINS01007 | - | 631 (pKi 6.2) | H₄ Antagonist |

Pregnane X Receptor (PXR) Modulation

The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a sensor for a wide variety of foreign substances (xenobiotics), regulating the expression of drug-metabolizing enzymes and transporters. wikipedia.org Ligands for PXR are structurally diverse and include many pharmaceutical agents. frontiersin.org However, a review of the scientific literature indicates that the simple 1-(piperazin-1-yl)ethanone scaffold is not typically associated with significant agonist or antagonist activity at the Pregnane X Receptor. The development of PXR modulators generally involves different and more complex pharmacophores. nih.gov

Nuclear Factor-kappa B (NF-κB) p65 Subunit Binding

The piperazine moiety is a structural component in compounds designed to target the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis. nih.gov Research into a novel class of piperazine-linked pyrimidines has demonstrated their potential as inhibitors of NF-κB by binding to the p65 subunit. nih.govnih.gov

In one study, a series of piperazine-pyrimidine derivatives were synthesized and evaluated for their anticancer properties. nih.gov In silico docking studies predicted that these compounds could bind strongly to the p65 subunit of NF-κB. nih.govnih.gov For instance, compound 5b, a piperazine-pyrimidine derivative, exhibited a strong binding affinity with a calculated binding energy of -7.32 kcal/mol. nih.govnih.gov This interaction translated to biological activity, as compound 5b was found to inhibit the viability of MCF-7 human breast cancer cells with a half-maximal inhibitory concentration (IC₅₀) of 6.29 µM. nih.govnih.gov These findings underscore the potential of the piperazine scaffold in the development of molecules that can modulate the NF-κB pathway. nih.gov

Table 1: In Vitro Activity and p65 Binding Affinity of a Piperazine-Pyrimidine Derivative

| Compound | MCF-7 Cell Viability IC₅₀ (µM) | p65 Subunit Binding Energy (kcal/mol) |

|---|

Vascular Endothelial Growth Factor Receptor-II (VEGFR-II) Inhibition

The piperazine ring is a common structural motif in the design of inhibitors targeting the Vascular Endothelial Growth Factor Receptor-II (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. nih.gov The inhibition of VEGFR-2 is a significant strategy in anticancer therapy. nih.gov

A study focused on developing new VEGFR-2 inhibitors utilized a piperazinylquinoxaline scaffold. nih.gov The synthesized derivatives demonstrated potent inhibition of the VEGFR-2 kinase. Compound 11 from this series showed particularly strong activity, with an IC₅₀ value of 0.192 µM. nih.gov Other derivatives, such as 10e, also displayed significant potency with an IC₅₀ of 0.241 µM. nih.gov These compounds act by occupying the ATP-binding domain of the receptor, with the piperazine moiety often positioned to fill the space between the ATP region and the DFG domain, a critical component for kinase activation. nih.gov The consistent appearance of the piperazine scaffold in potent VEGFR-2 inhibitors highlights its importance in achieving high-affinity binding to this therapeutic target. researchgate.net

Table 2: VEGFR-2 Kinase Inhibition by Piperazinylquinoxaline Derivatives

| Compound | VEGFR-2 IC₅₀ (µM) |

|---|---|

| 11 | 0.192 ± 0.016 |

| 10e | 0.241 ± 0.021 |

| 13a | 0.258 ± 0.023 |

Enzyme Inhibition Studies

Falcipain-2 (Cysteine Protease) Inhibition

Falcipain-2 is a critical cysteine protease involved in the degradation of hemoglobin by the malaria parasite, Plasmodium falciparum. researchgate.netnih.gov As such, it is a high-priority target for the development of new antimalarial drugs. nih.gov The piperazine scaffold has been incorporated into various chemical structures to target this enzyme. researchgate.net

One area of investigation involves piperazine-based chalcones. researchgate.net A study assessing these compounds against the chloroquine-susceptible 3D7 strain of P. falciparum found that they inhibited parasite growth with IC₅₀ values ranging from 1.60 to 153.51 μM. researchgate.net The mechanism of action is believed to involve the inhibition of falcipain-2, thereby disrupting the parasite's ability to digest hemoglobin. researchgate.netresearchgate.net Molecular docking studies have further supported this by showing how these chalcones can orient within the active site of falcipain-2. researchgate.net Another distinct class of inhibitors, piperazine-based hydroxamic acids, has also been developed and optimized to potently inhibit falcilysin, another essential parasite protease. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation, hypertension, and pain. acgpubs.orgnih.gov The piperazine functional group has been effectively utilized in the design of potent sEH inhibitors. nih.gov

Research into novel analogs of piperazine urea derivatives has led to the identification of highly potent sEH inhibitors. nih.gov For example, compounds 19 and 20, which are 1,3,4-oxadiazol-5-one and -thione congeners, demonstrated selective sEH inhibition with IC₅₀ values of 42 nM and 56 nM, respectively. nih.gov In a separate study, a chromen-2-amide derivative featuring a piperidine (B6355638) moiety (compound 7) was identified as a concentration-dependent inhibitor of human sEH with an IC₅₀ value of 1.75 µM. acgpubs.org These studies demonstrate that the piperazine scaffold is a valuable component for creating potent and selective inhibitors of sEH.

Table 3: Inhibition of Soluble Epoxide Hydrolase (sEH) by Piperazine Derivatives

| Compound | sEH IC₅₀ |

|---|---|

| 19 | 42 nM |

| 20 | 56 nM |

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a well-established strategy for the management of obesity. While research on piperazine derivatives as pancreatic lipase inhibitors is an emerging area, some studies have shown promising results.

A study involving the synthesis of novel Schiff base derivatives incorporating a piperazine ring investigated their potential as inhibitors of porcine pancreatic lipase. One of the synthesized compounds, compound 3, was found to be a potent inhibitor of the enzyme, with an IC₅₀ value of 0.50 μM, which was comparable to the standard drug Orlistat. tandfonline.com In silico molecular docking and molecular dynamics simulations suggested that this compound could effectively bind to the active site of the lipase. tandfonline.com These findings suggest that the piperazine scaffold can be a useful template for designing new and effective pancreatic lipase inhibitors.

Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP3A4)

The piperazine ring is present in numerous pharmaceutical agents, making the study of its interaction with drug-metabolizing enzymes like Cytochrome P450 3A4 (CYP3A4) critically important. nih.govnih.gov CYP3A4 is responsible for the metabolism of over half of all marketed drugs, and its inhibition can lead to significant drug-drug interactions. nih.govresearchgate.net

Certain piperazine-containing compounds have been identified as mechanism-based inactivators (MBIs) of CYP3A4. nih.govnih.gov A detailed study of two such compounds, SCH 66712 and EMTPP, revealed that their inhibition of CYP3A4 is concentration, time, and NADPH dependent. nih.govnih.gov This type of inactivation involves the metabolic conversion of the inhibitor by the enzyme into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. For SCH 66712, a type I binding interaction with CYP3A4 was observed, with a spectral binding constant (Ks) of 42.9 ± 2.9 µM. nih.govnih.gov The partition ratio, which represents the number of turnovers per inactivation event, was determined to be 11 for SCH 66712 and 94 for EMTPP. nih.govnih.govresearchgate.net Mass spectrum analysis confirmed a 1:1 binding stoichiometry of the inactivators to the CYP3A4 apoprotein without heme adduction. nih.gov

Table 4: Parameters of CYP3A4 Inactivation by Piperazine-Containing Compounds

| Compound | Spectral Binding Constant (Ks) (µM) | Partition Ratio |

|---|---|---|

| SCH 66712 | 42.9 ± 2.9 | 11 |

Based on a comprehensive review of publicly available scientific literature, there is no specific research data available for the chemical compound 1-(Piperazin-1-yl)ethanone hydrochloride concerning its pharmacological and biological activities as outlined in the requested article structure.

Extensive searches for studies on this specific compound did not yield any results related to:

Cyclooxygenase (COX-2) Inhibition: No studies were found that investigated the inhibitory effect of this compound on the COX-2 enzyme.

Inducible Nitric Oxide Synthase (iNOS) Inhibition: There is no available research on the ability of this compound to inhibit iNOS.

Anti-inflammatory Mechanisms: No in vitro studies were identified that explored the modulation of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), or tumor necrosis factor-alpha (TNF-α) gene expression by this compound. Furthermore, no research has been published on its assessment in cellular models for anti-inflammatory activity, such as RAW 264.7 macrophages.

Antimicrobial Activity: There is a lack of preclinical data on the antibacterial and antifungal properties of this compound.

While the broader class of piperazine derivatives has been the subject of various pharmacological investigations, the specific compound of interest, this compound, has not been documented in the scientific literature for the activities specified. Therefore, it is not possible to provide a detailed, evidence-based article on this compound that adheres to the requested outline.

Preclinical Biological Activity (In Vitro/In Vivo Models, Excluding Clinical Trials)

Antiproliferative Activity (In Vitro Cancer Cell Lines, e.g., MCF-7, PC-3)

There is no specific data from in vitro studies detailing the antiproliferative or cytotoxic effects of this compound against human cancer cell lines such as MCF-7 (breast cancer) or PC-3 (prostate cancer). While numerous studies have explored the anticancer potential of various complex derivatives containing a piperazine ring, the effects of the parent compound itself have not been reported in the available scientific literature. Research has focused on more substituted piperazine analogs, leaving the activity of this foundational structure uncharacterized.

Antimalarial Potential

Investigations into the antimalarial or antiplasmodial activity of this compound have not been documented in published research. The field of antimalarial drug discovery has seen the development of many piperazine-containing compounds that show promise; however, these are typically complex molecules where the piperazine moiety is a linker or part of a larger pharmacophore. There is currently no available data to suggest that this compound has been screened for its potential efficacy against Plasmodium falciparum or other malaria parasites.

Analgesic Activity in Animal Models

There is a lack of published scientific evidence regarding the analgesic or antinociceptive properties of this compound from studies conducted in animal models. Although the piperazine nucleus is a core component of many compounds developed for their analgesic effects, research has consistently focused on derivatives with extensive substitutions. Standard preclinical pain models, such as the hot-plate test or acetic acid-induced writhing test, have not been used to evaluate the specific effects of this compound, according to available literature.

Receptor Binding and Ligand Affinity Studies

Specific data on the receptor binding profile and ligand affinity of this compound is not available in the scientific literature. Many piperazine derivatives have been designed and synthesized to target a wide array of receptors, including serotonergic, dopaminergic, and sigma receptors, often demonstrating high affinity. However, comprehensive screening to determine if this compound itself binds to these or other receptors has not been reported. Consequently, its potential interactions and affinity for specific biological targets remain unknown.

Applications in Medicinal Chemistry and Drug Discovery Research

Utilization as Organic Building Blocks for Novel Chemical Entities

1-(Piperazin-1-yl)ethanone hydrochloride is extensively employed as a foundational building block in the synthesis of novel chemical entities. The presence of a secondary amine within the piperazine (B1678402) ring allows for a wide range of chemical transformations, including acylation, alkylation, and arylation, facilitating the construction of complex molecular architectures. This versatility has been harnessed by medicinal chemists to generate libraries of compounds for screening against various diseases.

For instance, the piperazine nucleus is a common feature in many approved drugs, where it often serves to connect different pharmacophoric groups or to fine-tune the pharmacokinetic properties of the molecule. mdpi.com The acetyl group on the nitrogen atom of 1-(piperazin-1-yl)ethanone can be readily modified or replaced, providing a convenient handle for synthetic elaboration. Researchers have utilized 1-acetylpiperazine (B87704) in the synthesis of compounds such as 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives and 2-substituted-N-(naphth-1-ylmethyl)-pyrimidin-4-amines. sigmaaldrich.com Furthermore, this compound is a key intermediate in the synthesis of antifungal agents like ketoconazole. researchgate.net Its application as a starting material extends to the creation of piperazine derivatives with potential uses in the pharmaceutical and agrochemical industries. nih.gov

The strategic incorporation of the 1-acetylpiperazine moiety allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug discovery. By systematically altering the substituents on the piperazine ring, chemists can optimize the biological activity, selectivity, and drug-like properties of a lead compound.

Design and Development of Ligands for Biological Targets

The piperazine scaffold, readily accessible from this compound, is a privileged structure in the design of ligands for a multitude of biological targets. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and salt bridge formation, makes it an attractive component for molecules intended to bind to proteins and other macromolecules.

A notable example is the development of ligands for the α2δ-1 subunit of voltage-gated calcium channels. In a study focused on piperazinyl quinazolin-4-(3H)-one derivatives, researchers explored modifications around this scaffold to achieve high-affinity binding. nih.gov The piperazine moiety played a crucial role in orienting the molecule within the binding pocket and establishing key interactions.

Furthermore, derivatives of 1-(piperazin-1-yl)ethanone have been investigated as potential ligands for sigma-1 receptors, which are overexpressed in various types of cancer. rsc.org Computational docking studies identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone as a promising ligand, and its fluorinated analog showed good affinity for the sigma-1 receptor, highlighting the utility of the piperazine core in designing targeted therapeutic and diagnostic agents. rsc.org

The design process often involves computational modeling to predict the binding modes of piperazine-containing ligands, followed by chemical synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing is fundamental to the development of potent and selective ligands for therapeutic intervention.

Preclinical Exploration of Therapeutic Potential

Derivatives of 1-(Piperazin-1-yl)ethanone have been the subject of extensive preclinical research to evaluate their therapeutic potential across a range of diseases, including inflammatory conditions, malaria, and cancer.

Piperazine derivatives have demonstrated significant anti-inflammatory properties. In one study, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was shown to possess both anti-nociceptive and anti-inflammatory effects. nih.gov The compound reduced paw edema and cell migration in models of inflammation, and it also decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Another study reported that newly synthesized piperazine derivatives exhibited noteworthy anti-inflammatory activity by inhibiting nitrite (B80452) production and the generation of TNF-α. nih.gov

The piperazine scaffold has been incorporated into molecules with antimalarial activity. Research has described the synthesis and evaluation of 1,4-disubstituted piperidine (B6355638) derivatives, a related heterocyclic system, which showed potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov While not directly derived from 1-(piperazin-1-yl)ethanone in this specific study, the success of piperidine- and piperazine-containing compounds underscores the potential of this chemical class in the development of new antimalarial agents. Other studies have also highlighted the broad-spectrum pharmacological activities of piperazine derivatives, including their use as antimalarial agents. researchgate.net

A significant body of research has focused on the anticancer potential of piperazine derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. researchgate.net For example, novel piperazine-linked bergenin (B1666849) derivatives displayed potent cytotoxic activity against tongue and oral cancer cell lines. nih.gov These compounds were found to induce apoptosis by modulating the Bax/Bcl-2 expression. nih.gov

Similarly, vindoline-piperazine conjugates have been synthesized and evaluated for their antiproliferative activity against a panel of 60 human tumor cell lines, with some derivatives showing low micromolar growth inhibition. mdpi.comnih.gov The piperazine moiety in these conjugates is crucial for their biological activity. Arylpiperazine derivatives have also been identified as a promising class of anticancer agents, with the ability to interact with various molecular targets implicated in cancer pathogenesis. nih.gov

The table below summarizes selected preclinical findings for various piperazine derivatives.

| Compound Class | Therapeutic Area | Key Preclinical Findings |

| Piperazine-linked bergenin hybrids | Cancer | Potent cytotoxic activity against tongue and oral cancer cell lines; induce apoptosis by regulating Bax/Bcl-2 expression. nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Inflammation | Reduced paw edema, cell migration, and levels of pro-inflammatory cytokines (TNF-α and IL-1β). nih.gov |

| Novel Piperazine Derivatives (PD-1 and PD-2) | Inflammation, Cancer | Demonstrated dose-dependent anti-inflammatory activity and effectively restrained the growth of HepG2 cancer cells. nih.gov |

| Vindoline-piperazine conjugates | Cancer | Significant antiproliferative effects against a panel of 60 human tumor cell lines, with some compounds showing low micromolar growth inhibition. mdpi.comnih.gov |

| Arylpiperazine derivatives | Cancer | Exhibit a diverse array of biological activities, including cytotoxic effects against cancer cells by interacting with various molecular targets. nih.gov |